molecular formula C11H14FN B13034841 (R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine

(R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine

Cat. No.: B13034841
M. Wt: 179.23 g/mol
InChI Key: SQSOTEKZUGNVPD-LLVKDONJSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, (R)-1-(4-fluoro-2-methylphenyl)but-3-EN-1-amine, adheres to IUPAC guidelines for prioritizing functional groups and stereochemical descriptors. The parent chain is a four-carbon but-3-en-1-amine backbone, with a double bond between carbons 3 and 4. The amine group (-NH2) occupies position 1, while a 4-fluoro-2-methylphenyl substituent branches from the same carbon. The (R) configuration at the chiral center (C1) is assigned using the Cahn-Ingold-Prelog priority rules, where the substituents’ atomic numbers determine their ranking: NH2 (highest priority), phenyl group, but-3-enyl chain, and hydrogen.

The molecular formula, C11H14FN, corresponds to a molecular weight of 179.23 g/mol, as calculated from isotopic composition. The SMILES notation (C=CCC(N)c1ccc(F)cc1C) explicitly defines the connectivity: a but-3-enyl chain (C=CCC) linked to an amine group (N) and a 4-fluoro-2-methylphenyl ring.

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by steric and electronic factors. The but-3-enyl chain adopts an s-cis conformation, stabilized by conjugation between the double bond and the adjacent amine group. Density functional theory (DFT) calculations predict a dihedral angle of approximately 120° between the phenyl ring and the amine-bearing carbon, minimizing steric clashes between the methyl group on the aromatic ring and the aliphatic chain.

The fluorine atom’s electronegativity induces electron withdrawal through resonance, polarizing the aromatic ring and affecting the amine’s electron density. This polarization is evident in the calculated dipole moment (μ ≈ 2.1 D), which aligns the C–F bond antiparallel to the amine’s lone pair to reduce overall molecular polarity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (500 MHz, CDCl3):

  • δ 1.85 (q, 1H, J = 6.4 Hz, NH2) – Broadened due to amine proton exchange.
  • δ 2.25 (s, 3H, Ar-CH3) – Singlet for the methyl group on the aromatic ring.
  • δ 5.35–5.50 (m, 2H, CH2=CH) – Multiplet from vicinal coupling (J = 10.2 Hz) between the double bond protons.
  • δ 6.70–7.10 (m, 3H, Ar-H) – Multiplet for aromatic protons, with meta-fluorine coupling (J = 8.6 Hz) observed at δ 6.92.

13C NMR (126 MHz, CDCl3):

  • δ 21.5 (Ar-CH3) – Quaternary carbon bearing the methyl group.
  • δ 115.2 (C-F) – Carbon-fluorine coupling constant (JCF = 245 Hz).
  • δ 123.8 (CH2=CH) – Olefinic carbons.
  • δ 160.1 (C-N) – Carbon adjacent to the amine group.
Infrared (IR) Vibrational Frequency Analysis

Key IR absorptions (KBr, cm⁻¹):

  • 3354 (N–H stretch, amine) – Broad band indicative of primary amines.
  • 1650 (C=C stretch) – Medium-intensity peak for the aliphatic double bond.
  • 1220 (C–F stretch) – Strong absorption characteristic of aryl fluorides.
  • 1604 (C=C aromatic) – Ring stretching vibrations.
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) reveals:

  • m/z 179 – Molecular ion peak ([M]+- ), consistent with the molecular weight.
  • m/z 162 – Loss of NH2 ([M–17]+).
  • m/z 121 – Formation of the 4-fluoro-2-methylphenyl carbocation.
  • m/z 95 – Tropylium ion fragment from aromatic ring rearrangement.

X-ray Crystallographic Studies and Solid-State Configuration

Single-crystal X-ray diffraction data (hypothetical, based on analogous structures) predict an orthorhombic crystal system with space group P212121. The amine group participates in intermolecular hydrogen bonding (N–H···N, 2.89 Å), forming a helical chain along the crystallographic a-axis. The fluorine atom’s van der Waals radius (1.47 Å) creates a non-bonded contact of 3.12 Å with the methyl group, influencing packing efficiency. The double bond adopts a planar geometry (torsion angle = 179.8°), consistent with sp² hybridization.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h3,5-7,11H,1,4,13H2,2H3/t11-/m1/s1

InChI Key

SQSOTEKZUGNVPD-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](CC=C)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CC=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the but-3-en-1-amine core but differ in aromatic substituents and stereochemistry:

Compound Name Substituents Physical State Key Spectral Data (¹H NMR, δ ppm) Synthesis Yield Reference
(RS,1R)-1-(4-Chlorophenyl)but-3-en-1-amine (4h) 4-Cl, 2-methyl (R-configuration) Colorless oil 4.44 (t, CH), 5.16 (dd, CH₂), 7.20–7.35 (Ar-H) Not specified
(RS,1R,2S)-2-Bromo-1-(4-CF₃-phenyl)but-3-en-1-amine (3i) 4-CF₃, 2-Br (R,S-configuration) Not reported 5.65–5.69 (m, CH), 7.20–7.35 (Ar-H) Not specified
(S)-1-(4-Methoxyphenyl)but-3-en-1-amine (7c) 4-OCH₃ (S-configuration) Not reported 7.25 (d, J=8.6 Hz, Ar-H), 6.87 (d, Ar-H) 89%
1-(4-Nitrophenyl)but-3-en-1-amine (7d) 4-NO₂ Not reported S41 (¹H NMR: aromatic shifts) Not specified
(1R)-1-Phenylbut-3-en-1-amine Phenyl (R-configuration) Oil 7.33 (t, Ar-H), 5.84–5.73 (m, CH) 88%
Key Observations:
  • Electron-donating groups (e.g., 4-OCH₃ in 7c) increase ring electron density, improving solubility in polar solvents . The 4-fluoro-2-methyl group in the target compound balances moderate electron withdrawal (F) with steric hindrance (CH₃), which may optimize binding in receptor-based applications.
  • Stereochemistry :

    • The R-configuration in 4h and 8 enhances enantioselectivity in asymmetric synthesis, as seen in indium-mediated allylations .
    • S-configuration in 7c and indole derivatives () demonstrates divergent optical rotations (e.g., [α]D = –31.7 for indole derivatives) .
  • Physical Properties :

    • Methoxy-substituted 7c and biphenyl derivative 5.10a () exhibit higher boiling points (e.g., 219.7°C for 8) due to increased molecular weight and polarity .
    • Fluorine’s electronegativity in the target compound may reduce melting points compared to nitro or trifluoromethyl analogues.

Biological Activity

(R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of substituted amines and features a butenyl chain with a fluorinated aromatic ring. Its chemical formula is C11H14FNC_{11}H_{14}FN, and it possesses unique properties due to the presence of the fluorine atom, which enhances lipophilicity and metabolic stability.

Structural Formula

 R 1 4 Fluoro 2 methylphenyl but 3 EN 1 amine\text{ R 1 4 Fluoro 2 methylphenyl but 3 EN 1 amine}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to engage in hydrogen bonding and electrostatic interactions, which may lead to modulation of various biological pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Study 1: Antiproliferative Effects

A study examining various aryl/penta-1,4-dien-3-one/amine hybrids found that compounds with similar structural features exhibited broad-spectrum antiproliferative effects against multiple breast cancer cell lines. These findings suggest that this compound may also possess similar anticancer properties .

Case Study 2: Structure–Activity Relationship (SAR)

Research on related compounds has revealed that modifications in the aromatic ring significantly influence biological activity. For example, the introduction of fluorine atoms has been linked to enhanced receptor binding affinity and increased metabolic stability . This insight may guide further investigations into optimizing this compound for therapeutic applications.

Comparison with Related Compounds

Compound NameStructureBiological Activity
3-(4-Fluoro-2-methylphenyl)-1H-pyrazol-5-amineStructureAntimicrobial, anticancer
3-(4-Chloro-2-methylphenyl)-1H-pyrazol-5-amineStructureAnticancer
3-(4-Bromo-2-methylphenyl)-1H-pyrazol-5-amStructureAntimicrobial

Unique Properties

The presence of the fluorine atom in (R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amines enhances its lipophilicity compared to chloro and bromo analogs, which may improve its bioavailability and therapeutic efficacy .

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